![molecular formula C25H26N2O3 B6112160 N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide](/img/structure/B6112160.png)
N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide
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Overview
Description
N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide, also known as MBF-P, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in cognitive function. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to exhibit neuroprotective effects and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research.
Future Directions
There are several future directions for research on N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide. One area of research could be to further elucidate its mechanism of action and its effects on the cholinergic system. Another area of research could be to investigate its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, research could be conducted to optimize the synthesis method of N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide and develop more efficient methods for its production.
Synthesis Methods
The synthesis of N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide involves the reaction of 3-methylbiphenyl-3-carboxylic acid with thionyl chloride to form 3-methylbiphenyl-3-acyl chloride. The resulting compound is then reacted with 2-methyl-3-furoyl chloride to form 3-methylbiphenyl-3-(2-methyl-3-furoyl)acyl chloride. This intermediate compound is then reacted with piperidine to form N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide.
Scientific Research Applications
N-(3'-methyl-3-biphenylyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective effects and improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
1-(2-methylfuran-3-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17-6-3-7-19(14-17)20-8-4-10-22(15-20)26-24(28)21-9-5-12-27(16-21)25(29)23-11-13-30-18(23)2/h3-4,6-8,10-11,13-15,21H,5,9,12,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVNDAWEEDNVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)C4=C(OC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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